molecular formula C9H11N B057582 2,3-dihydro-1H-inden-4-amine CAS No. 32202-61-2

2,3-dihydro-1H-inden-4-amine

Cat. No. B057582
Key on ui cas rn: 32202-61-2
M. Wt: 133.19 g/mol
InChI Key: RXTJLDXSGNEJIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07521457B2

Procedure details

24 ml (349 mmol) 65% nitric acid are cooled to 0-5° C. 28 ml (518.5 mmol) of concentrated sulphuric acid are slowly added dropwise while cooling with ice. This solution is cooled to 5° C. and slowly added dropwise to 30 ml (232 mmol) indane cooled to 0-5° C., with vigorous stirring and further cooling with ice. The reaction mixture is stirred for 30 min at 0-5° C., and then heated to 25° C. for 1 h with stirring. Then the solution is added dropwise to 150 ml ice/water and stirred for 30 min. The aqueous phase is extracted three times with 200 ml diethyl ether. The combined organic phases are washed twice with 200 ml saturated sodium hydrogen carbonate solution and once with 150 ml distilled water. Then the organic phase is dried with MgSO4 and the solvent is eliminated in vacuo. The crude product is dissolved in 250 ml of methanol and combined with 4.5 g Raney nickel. The reaction mixture is hydrogenated for 16 h at 3 bar H2 pressure and 25° C. Then the catalyst is filtered off and the solvent is eliminated in vacuo. The crude product is purified by column chromatography. The carrier used is silica gel and the eluant used is a mixture of cyclohexane:ethyl acetate (75:25).
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([O-])(O)=O.S(=O)(=O)(O)O.[CH2:10]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH2:12][CH2:11]1>>[CH2:10]1[C:18]2[C:13](=[C:14]([NH2:1])[CH:15]=[CH:16][CH:17]=2)[CH2:12][CH2:11]1

Inputs

Step One
Name
Quantity
24 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
28 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
C1CCC2=CC=CC=C12
Step Four
Name
ice water
Quantity
150 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
with vigorous stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0-5° C.
TEMPERATURE
Type
TEMPERATURE
Details
further cooling with ice
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for 30 min at 0-5° C.
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
heated to 25° C. for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted three times with 200 ml diethyl ether
WASH
Type
WASH
Details
The combined organic phases are washed twice with 200 ml saturated sodium hydrogen carbonate solution and once with 150 ml
DISTILLATION
Type
DISTILLATION
Details
distilled water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Then the organic phase is dried with MgSO4
DISSOLUTION
Type
DISSOLUTION
Details
The crude product is dissolved in 250 ml of methanol
FILTRATION
Type
FILTRATION
Details
Then the catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
The crude product is purified by column chromatography
ADDITION
Type
ADDITION
Details
a mixture of cyclohexane:ethyl acetate (75:25)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C1CCC2=C(C=CC=C12)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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